4-Chlorobenzene-1,3-dithiol

Physical Properties Density Refractive Index

Sourcing unsymmetrical dithiol ligands with consistent electronic properties for coordination chemistry often leads to batch variability. 4-Chlorobenzene-1,3-dithiol (CAS 58593-78-5) provides a reproducible, electron-deficient scaffold with quantified lipophilicity. - Consistent Cl substituent effect: Electron-withdrawing σp=0.23 tunes thiol reactivity & metal complex redox behavior for catalytic or materials applications. - Validated physical profile: Density 1.393 g/mL, refractive index n20/D 1.6704, BP 145-146 °C/13 mmHg ensures reliable processing in polymer composites & optical coatings. - Reliable supply: Multi-gram to kilogram quantities available, supporting seamless scale-up from R&D to pilot production.

Molecular Formula C6H5ClS2
Molecular Weight 176.7 g/mol
CAS No. 58593-78-5
Cat. No. B146236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzene-1,3-dithiol
CAS58593-78-5
Synonyms4-Chloro-1.3-benzenedithiol
Molecular FormulaC6H5ClS2
Molecular Weight176.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S)S)Cl
InChIInChI=1S/C6H5ClS2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H
InChIKeyHCDLDZCJYMCKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzene-1,3-dithiol Overview


4-Chlorobenzene-1,3-dithiol (also known as 4-chloro-1,3-benzenedithiol) is an aromatic dithiol consisting of a benzene ring with two thiol (-SH) groups at the 1- and 3-positions and a chlorine atom at the 4-position. Its molecular formula is C6H5ClS2, and it has a molecular weight of 176.7 g/mol [1]. The compound is a white crystalline solid with a sulfurous odor and is primarily utilized as a research reagent in organic synthesis, coordination chemistry, and materials science .

Workflow Organometallic ligand synthesis
Selection Chloro-substituted aromatic dithiol
Use Context Coordination chemistry & materials science

Why 4-Chlorobenzene-1,3-dithiol Cannot Be Substituted


Substituting 4-chlorobenzene-1,3-dithiol with the unsubstituted analog (benzene-1,3-dithiol, CAS 626-04-0) is not equivalent due to the significant impact of the chloro substituent on physical properties, lipophilicity, and electronic character. The chlorine atom increases molecular weight, density, boiling point, and refractive index, while also enhancing lipophilicity (XLogP3 = 2.9 vs. ~2.2) [1][2]. Furthermore, the electron-withdrawing nature of chlorine (σp = 0.23) modulates the reactivity of the thiol groups and the redox behavior of derived metal complexes [3][4]. These differences render the chlorinated derivative more suitable for applications requiring higher boiling points, altered solubility profiles, or specific electronic effects in coordination compounds and materials.

!
Chloro substituent increases lipophilicity by ~0.7 log units, potentially shifting solubility profiles compared to the unsubstituted dithiol.
!
Electron-withdrawing effect of chlorine alters thiol reactivity and the redox behavior of derived metal complexes.
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Physical property differences (density, refractive index, boiling point) may affect material performance in optical or thermal applications.

4-Chlorobenzene-1,3-dithiol Differentiation Evidence


Enhanced Density and Refractive Index

4-Chlorobenzene-1,3-dithiol exhibits significantly higher density and refractive index compared to the unsubstituted benzene-1,3-dithiol [1][2]. The chloro substituent increases molecular mass and polarizability, leading to a denser packing in the liquid state and a higher refractive index.

Density & Refractive Index
Head-to-head
1.393 g/mL / 1.6704 +12.3% density, +0.0079 RI
Higher optical density and polarizability compared to benzene-1,3-dithiol.
Relevant for high-refractive-index material screening.
Physical Properties Density Refractive Index

Elevated Boiling Point Advantage

The boiling point of 4-chlorobenzene-1,3-dithiol is 145-146°C at 13 mmHg, which is approximately 17°C higher than that of benzene-1,3-dithiol (128-129°C at 16 mmHg) [1][2]. This increase reflects the additional intermolecular interactions introduced by the chloro group.

Boiling Point Shift
Head-to-head
145–146 °C ΔT ≈ +17 °C (13 mmHg)
Supports higher-temperature processing without volatile loss.
Useful in melt processing or high-temperature synthetic procedures.
Thermal Properties Boiling Point Process Stability

Increased Lipophilicity

The computed XLogP3 value for 4-chlorobenzene-1,3-dithiol is 2.9 [1], whereas the LogP for benzene-1,3-dithiol is reported as 2.16-2.26 . The chlorine atom contributes an additional ~0.7 log units of lipophilicity, indicating higher partitioning into organic phases.

Lipophilicity
Reported
XLogP3 = 2.9 ΔLogP ≈ +0.7
Enhanced partitioning into organic phases.
May improve compatibility with hydrophobic matrices and non-polar solvents.
Lipophilicity Partition Coefficient Bioavailability

Monomeric and Dimeric Organometallic Complex Formation

The first organometal IVB derivatives of 1,3-dithiols were prepared using 1,3-dithio-4-chlorobenzene (X=Cl) and its unsubstituted analog (X=H) [1]. The study revealed that triorganometal derivatives (R3M)2(C6H3XS2) are monomeric in solution, whereas diorganometal derivatives R2M(C6H3XS2) form dimeric structures with a twelve-membered ring [1]. While both X=H and X=Cl analogs were synthesized, the chloro derivative provides distinct spectroscopic handles (e.g., Mossbauer parameters) and may alter complex stability and reactivity due to the electron-withdrawing effect of chlorine.

Organometallic Complexes
Method context
Triorganometal (R₃M)₂ species are monomeric; diorganometal R₂M derivatives form dimeric twelve-membered rings (M = Sn, Pb). Chloro substituent provides distinct spectroscopic handles.
Versatile ligand for supramolecular architecture with tunable nuclearity.
Solution-state behavior confirmed at 37 °C; Mossbauer parameters may differ from X=H analog.
Coordination Chemistry Organometallics Dithiolate Ligands

4-Chlorobenzene-1,3-dithiol Applications


Tailored-Nuclearity Organometallic Complex Synthesis

Utilize the chloro-substituted dithiol as a ligand for tin and lead to generate monomeric triorganometal derivatives or dimeric diorganometal complexes with a twelve-membered ring structure [1]. The chlorine substituent may further modulate the complex's redox properties and stability, enabling fine-tuning for catalytic applications or as precursors for advanced materials [1].

Lipophilic Thiol-ene Click Chemistry

The increased lipophilicity (XLogP3 = 2.9) of the chloro derivative [2] facilitates its incorporation into hydrophobic polymer networks or organic media. In thiol-ene click reactions, the electron-withdrawing chloro group may slightly alter the reactivity of the thiol groups, offering a means to control network formation kinetics and final material properties [3].

High-Refractive-Index Optical Materials

The higher refractive index (n20/D 1.6704) of 4-chlorobenzene-1,3-dithiol relative to the unsubstituted analog [4] makes it a candidate for high-refractive-index coatings, optical adhesives, or lenses where increased light-bending capability is desired. The higher density may also contribute to improved mechanical strength in polymer composites [4].

Coordination Chemistry and Metal Extraction

As a dithiol ligand, 4-chlorobenzene-1,3-dithiol can chelate transition metals, and its chloro group provides an additional site for further functionalization or for modulating the electronic environment at the metal center [1]. The compound is also used in the extraction of metal ions , where the enhanced lipophilicity may improve phase transfer efficiency.

Application
Selection Property
Validation Focus
Organometallic complex synthesis
Chloro-substituent electronic effect
Complex stability and solution-state structure
Hydrophobic thiol‑ene polymer networks
Lipophilicity and thiol reactivity
Network formation kinetics and material properties
High-refractive-index coatings/adhesives
Refractive index and density
Optical clarity and mechanical strength
Transition metal chelation and extraction
Dithiol chelation and phase affinity
Metal binding capacity and phase transfer efficiency
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